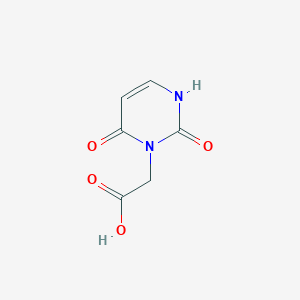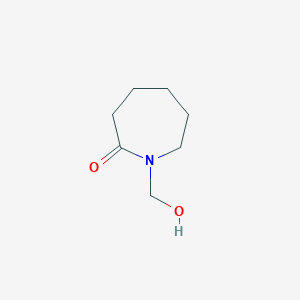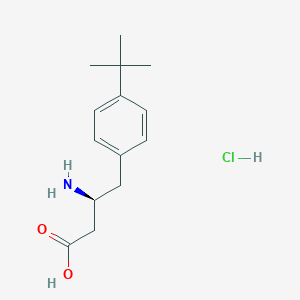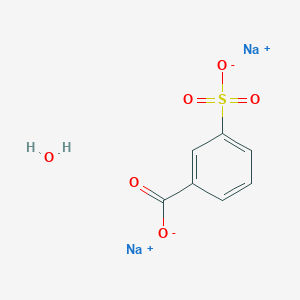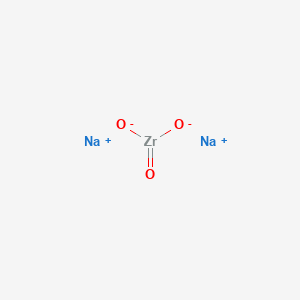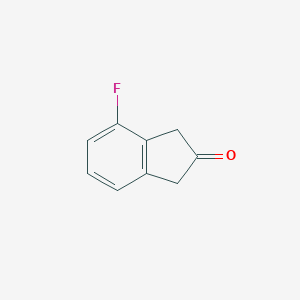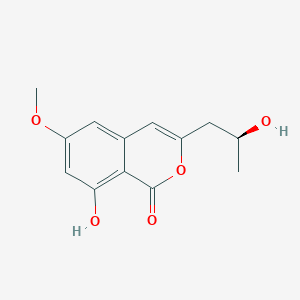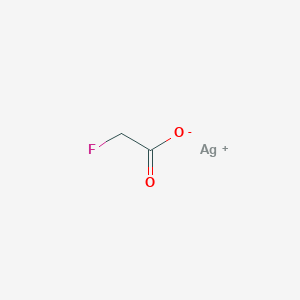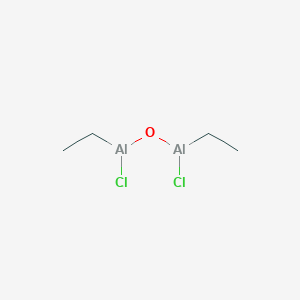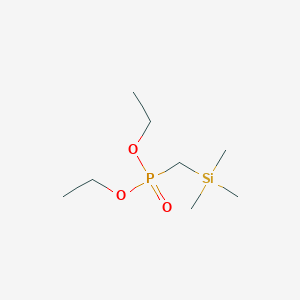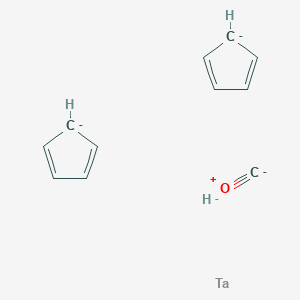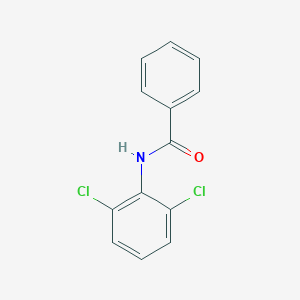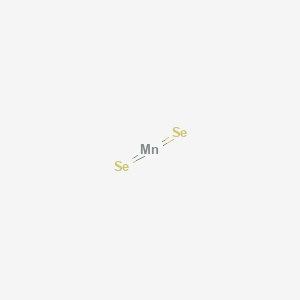
Manganese diselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese diselenide (MnSe2) is a 2D transition metal dichalcogenide (TMD) material that has gained significant attention in the scientific community due to its unique electronic, optical, and magnetic properties. MnSe2 belongs to the family of TMDs, which are semiconducting materials with a layered structure composed of transition metal atoms sandwiched between two chalcogen atoms. MnSe2 has a hexagonal crystal structure and is a promising candidate for various applications, including energy storage, catalysis, and electronics.
作用機序
The mechanism of action of Manganese diselenide is still not well understood, but it is believed to be due to its unique electronic and magnetic properties. Manganese diselenide is a ferromagnetic material, which means that it has a permanent magnetic moment even in the absence of an external magnetic field. This property makes it a promising candidate for spintronics, a field of research that aims to develop devices that operate on the spin of electrons rather than their charge.
生化学的および生理学的効果
Manganese diselenide has shown promising results in the field of biomedicine. In a recent study, Manganese diselenide nanoparticles were used as a contrast agent for magnetic resonance imaging (MRI). The nanoparticles showed excellent biocompatibility and were able to enhance the contrast of MRI images, making them useful for diagnostic purposes.
実験室実験の利点と制限
Manganese diselenide has several advantages as a material for laboratory experiments. It is relatively easy to synthesize and has unique electronic and magnetic properties that make it a promising candidate for various applications. However, Manganese diselenide also has some limitations, including its high sensitivity to air and moisture, which can affect its properties.
将来の方向性
There are several future directions for research on Manganese diselenide. One promising area is the development of Manganese diselenide-based devices for spintronics. Another area of research is the use of Manganese diselenide as a catalyst for various chemical reactions, including the conversion of carbon dioxide to useful chemicals. Additionally, Manganese diselenide could be used as a material for energy storage devices, such as supercapacitors and batteries. Finally, more research is needed to understand the mechanism of action of Manganese diselenide and its potential applications in biomedicine.
合成法
Manganese diselenide can be synthesized using various methods, including chemical vapor deposition (CVD), hydrothermal synthesis, and solvothermal synthesis. CVD is a popular method for the large-scale production of high-quality Manganese diselenide films. In this method, a precursor gas containing manganese and selenium is introduced into a high-temperature reactor, where it reacts to form Manganese diselenide on a substrate.
科学的研究の応用
Manganese diselenide has been extensively studied for its potential applications in various fields of research. In the field of energy storage, Manganese diselenide has shown promising results as an electrode material for rechargeable batteries. In a recent study, Manganese diselenide was used as an anode material for sodium-ion batteries, and it showed excellent electrochemical performance with high capacity and long cycle life.
特性
CAS番号 |
12299-98-8 |
|---|---|
製品名 |
Manganese diselenide |
分子式 |
MnSe2 |
分子量 |
212.9 g/mol |
IUPAC名 |
bis(selanylidene)manganese |
InChI |
InChI=1S/Mn.2Se |
InChIキー |
KDAKOPXAEMJUSU-UHFFFAOYSA-N |
SMILES |
[Mn](=[Se])=[Se] |
正規SMILES |
[Mn](=[Se])=[Se] |
その他のCAS番号 |
12299-98-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
